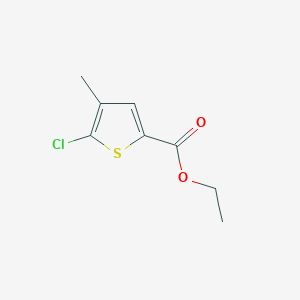

Ethyl 5-chloro-4-methylthiophene-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR : Peaks at δ 1.35 (t, 3H, CH$$3$$), 2.45 (s, 3H, C4-CH$$3$$), 4.30 (q, 2H, OCH$$_2$$), and 7.20–7.40 (m, 2H, thiophene H3 and H5) confirm the substituent arrangement.

- $$^{13}$$C NMR : Signals at δ 14.1 (CH$$3$$), 20.8 (C4-CH$$3$$), 61.5 (OCH$$_2$$), 125.5–140.2 (thiophene carbons), and 165.2 (C=O) align with the expected electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum shows:

UV-Vis Spectroscopy

The compound exhibits a $$ \lambda_{\text{max}} $$ at 265 nm in methanol, attributed to π→π* transitions within the conjugated thiophene ring.

Table 2: Key spectroscopic data.

| Technique | Key Peaks/Assignments |

|---|---|

| $$^1$$H NMR | δ 1.35 (CH$$3$$), δ 2.45 (C4-CH$$3$$) |

| IR | 1720 cm$$^{-1}$$ (C=O), 750 cm$$^{-1}$$ (C-Cl) |

| UV-Vis | $$ \lambda_{\text{max}} = 265 \, \text{nm} $$ |

X-ray Crystallography and Conformational Studies

While X-ray crystallographic data for this specific compound are not publicly available, studies on analogous thiophene derivatives reveal:

- Planar thiophene rings with slight distortions due to substituent steric effects.

- Dihedral angles between the ester group and thiophene ring typically range from 10° to 20°, minimizing electronic conjugation disruption.

- Intermolecular interactions such as C-H···O and halogen bonding (C-Cl···S) likely stabilize the crystal lattice.

Computational models predict a twisted conformation for the ethoxycarbonyl group, optimizing steric accommodation of the methyl and chlorine substituents.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-31G*) provide insights into the electronic properties:

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential maps highlight electron-deficient regions at the chlorine atom and electron-rich zones at the sulfur and carbonyl oxygen.

- Natural bond orbital (NBO) analysis shows hyperconjugation between the thiophene ring and substituents, stabilizing the structure.

Figure 1: DFT-calculated HOMO (localized on thiophene π-system) and LUMO (localized on C=O and C-Cl groups).

Properties

IUPAC Name |

ethyl 5-chloro-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTXAKUKHNXJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504188 | |

| Record name | Ethyl 5-chloro-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74598-04-2 | |

| Record name | Ethyl 5-chloro-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloro-4-methylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation and Methylation Approaches

One common approach involves starting with ethyl 4-methylthiophene-2-carboxylate and then introducing the chlorine atom at the 5-position by electrophilic aromatic substitution. The methyl group at the 4-position can be introduced earlier by alkylation using reagents like methyl iodide under strong base conditions.

However, strong bases such as n-butyllithium are often avoided due to operational complexity and safety concerns. Instead, milder bases and organometallic reagents such as isopropylmagnesium chloride with lithium chloride (Turbo Grignard reagent) have been employed to achieve regioselective metalation and subsequent functionalization under noncryogenic conditions, improving safety and scalability.

Carboxylation and Esterification

The carboxylate group at the 2-position is typically introduced by reaction of the metalated intermediate with electrophilic carbonyl sources such as ethyl chloroformate. Controlled addition of ethyl chloroformate at low temperatures (below 0 °C) helps manage exothermicity and improves yield and purity.

Vacuum distillation is used for isolation of the final ester product, achieving yields around 60-70% with high purity (above 90% by HPLC).

Detailed Research Findings and Data

Process Optimization Using Turbo Grignard Reagent

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Metalation | Isopropylmagnesium chloride + LiCl, ambient temp, 1.5 h | Regioselective metalation at 2-position |

| Heating | Warm to 60 °C for 1.5 h, hold 3 h | Completion of metalation (7.9% starting material left) |

| Electrophilic addition | Ethyl chloroformate in THF, linear addition over 4 h at -4 °C | Formation of ethyl 2-methylthiophene-3-carboxylate |

| Isolation | Vacuum distillation | 63% yield, 91% HPLC purity |

This method avoids strong bases and cryogenic temperatures, enhancing operational safety and scalability.

Comparative Yields of Amino-Thiophene Preparation (Related Chemistry)

| Example | Substituents (R1, R2, R3) | Salt Used | Reaction Time (hr) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 6 | CH3, CH3, CO2CH3 | HCl | 1 | 52 | NMR: 7.8 (s, ThH), 4.5 (br s, NH2) |

| 7 | H, CH3, CO2CH3 | HCl | 1 | 59 | NMR: 5.7 (2, ThH), 4.8 (br s, NH2) |

| 8 | CH3, CH3, CO2CH3 | HCl | 4 | 84 | Higher yield with longer time |

These data reflect efficient conversion under mild conditions for thiophene derivatives, supporting the feasibility of similar approaches for ethyl 5-chloro-4-methylthiophene-2-carboxylate.

Summary of Preparation Methodologies

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Turbo Grignard Metalation + Electrophilic Addition | Isopropylmagnesium chloride + LiCl, ethyl chloroformate, THF, 0 to 60 °C | Operational simplicity, safety, scalability | ~60-70 | Avoids strong bases, noncryogenic |

| Electrophilic Aromatic Substitution (Chlorination) | Chlorinating agents (e.g., N-chlorosuccinimide), mild conditions | Selective halogenation | Variable | Requires regioselectivity control |

| Oxime Intermediate Route (Related) | Hydroxylamine salts, polar solvents, reflux | High yield, mild conditions | ~77 | For amino-thiophene derivatives |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents under inert atmosphere.

Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 5-chloro-4-methylthiophene-2-carboxylate is utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups facilitate the formation of various derivatives that can be tailored for specific applications in research and industry.

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.

- Anticancer Potential : Investigations into structurally related thiophene derivatives have shown promise in inhibiting cancer cell proliferation, indicating a need for further studies on this compound's efficacy in cancer therapy.

Pharmaceutical Development

The compound serves as a precursor in the development of pharmaceutical agents. Its ability to undergo various chemical transformations allows for the creation of novel therapeutic compounds targeting specific diseases.

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of various halogenated thiophenes, including this compound. Results indicated that compounds with chlorine substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts . -

Pharmacological Investigation :

Research focusing on thiophene derivatives has highlighted their potential as anticancer agents. This compound was included in screenings for cytotoxicity against several cancer cell lines, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical processes through binding to specific sites on target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

- Substituents: Acetyl (5-position), amino (2-position), methyl (4-position).

- Molecular Weight : 227.28 g/mol.

- Key Differences: The amino and acetyl groups enhance its utility as an intermediate for pharmacologically active compounds, such as agrochemicals and dyes. The amino group enables nucleophilic reactions, while the acetyl group facilitates condensation reactions (e.g., Gewald’s method for 2-aminothiophenes) .

- Applications : Primarily used in pharmaceutical synthesis, contrasting with the target compound’s role as a general building block .

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Substituents: Bromo (3-position), cyano (4-position), sulfanyl-ethoxycarbonyl (5-position).

- Molecular Weight : 417.33 g/mol.

- Key Differences: The bromo substituent increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyano and sulfanyl groups introduce electron-withdrawing effects, altering electronic properties compared to the chloro and methyl groups in the target compound. This derivative is a precursor for thienothienopyrimidines, highlighting its niche in bioactive molecule synthesis .

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

- Substituents : Methyl (4-position), trifluoromethylphenyl (2-position).

- Molecular Weight : 303.29 g/mol.

- Key Differences : As a thiazole derivative, it exhibits greater aromatic stability and steric bulk due to the trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity, making it suitable for drug candidates targeting hydrophobic binding pockets .

Structural and Crystallographic Comparisons

Crystallinity and Hydrogen Bonding

- Such data suggest that substituents like bromo or sulfanyl influence packing efficiency and solubility, which may differ from the target compound’s chloro-methyl combination.

Functional Group Impact on Physicochemical Properties

- Electronic Effects: Chloro and methyl groups in the target compound provide moderate electron-withdrawing and donating effects, respectively, balancing reactivity for diverse substitutions. In contrast, bromo (stronger electron-withdrawing) and cyano (strong electron-withdrawing) in ’s compound favor electrophilic reactions.

- Steric Hindrance : The methyl group in the target compound introduces minimal steric hindrance compared to bulkier groups like trifluoromethylphenyl () or sulfanyl-ethoxycarbonyl (), which may slow reaction kinetics.

Biological Activity

Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately . The compound features a thiophene ring with a chlorine atom at the 5-position and an ethyl ester at the carboxyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits moderate antibacterial activity against certain bacterial strains. The presence of the thiophene ring is significant as thiophene derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 µg/mL | |

| Escherichia coli | 200 µg/mL | |

| Pseudomonas aeruginosa | Not determined |

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within microbial cells, potentially leading to inhibition of key metabolic pathways. This interaction may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in inflammation or infection response.

Case Studies and Research Findings

Several studies have explored the broader implications of thiophene derivatives in biological contexts:

- Anticancer Activity : Research has shown that thiophene derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative activity against breast cancer cell lines .

- Anti-inflammatory Effects : Some thiophene derivatives have been reported to possess anti-inflammatory properties by modulating inflammatory cytokines, which may be relevant for conditions such as arthritis or other inflammatory diseases.

- Fungicidal Activity : Related studies indicate that compounds with similar structures exhibit fungicidal properties, suggesting potential applications in agricultural settings .

Q & A

Q. Table 1. Synthetic Routes Comparison

| Step | Method A (HCl/EtOH) | Method B (HSO/EtOH) |

|---|---|---|

| Reaction Time | 2–6 hours | 4–8 hours |

| Yield | 70–85% | 60–75% |

| Purity (HPLC) | >95% | 90–95% |

| Key Advantage | Scalability | Lower cost |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value (Example) |

|---|---|

| Space Group | P2/c |

| Bond Length (C-Cl) | 1.732 Å |

| Dihedral Angle (C-S-C) | 178.5° |

| R-factor | 0.042 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.